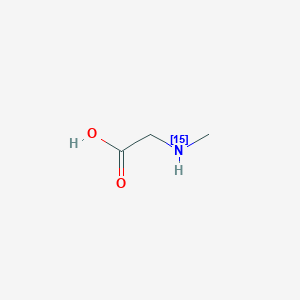
Sarcosine-15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sarcosine-15N, also known as N-Methylglycine-15N, is a stable isotope-labeled compound of sarcosine. Sarcosine itself is an endogenous amino acid and a derivative of glycine, characterized by the presence of a methyl group attached to the nitrogen atom. The 15N isotope labeling is used for various scientific research purposes, particularly in the fields of biochemistry and molecular biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sarcosine-15N can be synthesized through the reaction of chloroacetic acid with methylamine, where the nitrogen atom is replaced with the 15N isotope. The reaction typically involves the following steps:
Formation of N-Methylglycine: Chloroacetic acid reacts with methylamine to form N-Methylglycine.
Isotope Labeling: The nitrogen atom in the methylamine is replaced with the 15N isotope to produce this compound
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as isotope exchange reactions and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Sarcosine-15N undergoes various chemical reactions, including:
Oxidation: Sarcosine can be oxidized to glycine using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert sarcosine to other derivatives, although this is less common.
Substitution: Nucleophilic substitution reactions can occur, where the methyl group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Glycine.
Reduction: Various reduced derivatives of sarcosine.
Substitution: N-substituted glycine derivatives
Scientific Research Applications
Sarcosine-15N is a labeled form of sarcosine, also known as N-methylglycine, where the nitrogen atom is the 15N isotope. Sarcosine is a naturally occurring amino acid and an intermediate in glycine metabolism . this compound is used in scientific research to study various biological and chemical processes.
Scientific Research Applications
- Nitrogen Cycle Studies: 15N is a valuable tool for studying nitrogen cycles in terrestrial ecosystems . Labeled with the stable isotope 15N, this compound can be used as a tracer to quantitatively determine the fate of nitrogen after it enters an ecosystem, whether as fertilizer, atmospheric deposition, or plant litter. This allows researchers to make inferences about the entire nitrogen cycle by measuring how much of the incoming nitrogen goes into different ecosystem pools .
- Enzyme Mechanism Investigation: 15N isotope effects have been used to probe the mechanism of sarcosine oxidation . By observing the 15N isotope effects during sarcosine consumption reactions, scientists can gain insights into the chemical processes involved in the reaction .
- Schizophrenia Research: Sarcosine is commonly used in schizophrenia research . this compound can be employed to study the effects of sarcosine on schizophrenia-related behaviors and neuronal functions in animal models .
- Epilepsy Research: Sarcosine has shown disease-modifying properties in a kindling model of epileptogenesis in rats . this compound can help investigate the mechanisms behind sarcosine's antiepileptogenic effects, including its impact on DNA methylation and GlyT1 expression in the hippocampus .
- Synthesis of Creatine-15N: this compound can be used as an intermediate in the preparation of creatine-15N monohydrate from glycine-15N .
Mechanism of Action
Sarcosine-15N exerts its effects primarily through its role as a glycine transporter type I (GlyT1) inhibitor and an N-methyl-D-aspartate (NMDA) receptor co-agonist. By inhibiting GlyT1, sarcosine increases the concentration of glycine, which in turn potentiates the NMDA receptor function. This mechanism is particularly relevant in the context of neurological research, where sarcosine is studied for its potential therapeutic effects in conditions like schizophrenia .
Comparison with Similar Compounds
Sarcosine-15N is similar to other methylated glycine derivatives such as:
Dimethylglycine (DMG): Another derivative of glycine with two methyl groups attached to the nitrogen atom.
Trimethylglycine (TMG):
Uniqueness
This compound is unique due to its stable isotope labeling, which makes it particularly valuable for tracing and studying metabolic pathways. Unlike DMG and TMG, this compound is specifically used in research applications requiring precise tracking of nitrogen atoms .
Properties
Molecular Formula |
C3H7NO2 |
|---|---|
Molecular Weight |
90.09 g/mol |
IUPAC Name |
2-(methyl(15N)amino)acetic acid |
InChI |
InChI=1S/C3H7NO2/c1-4-2-3(5)6/h4H,2H2,1H3,(H,5,6)/i4+1 |
InChI Key |
FSYKKLYZXJSNPZ-AZXPZELESA-N |
Isomeric SMILES |
C[15NH]CC(=O)O |
Canonical SMILES |
CNCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















